4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid
Description
Propriétés
IUPAC Name |
4-[(2-cyclopentylacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c16-13(9-10-3-1-2-4-10)15-12-7-5-11(6-8-12)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOWMUIHYMGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid (CPAC) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of CPAC, examining its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of CPAC can be represented as follows:
- Molecular Formula : C_{13}H_{19}N_{1}O_{2}
- CAS Number : 1132-61-2
- Molecular Weight : 219.30 g/mol
The compound features a cyclohexane ring substituted with an acetamido group and a carboxylic acid, contributing to its unique properties and biological activities.
Research indicates that CPAC may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : CPAC has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing neurotransmitter systems and cellular responses.
Pharmacological Effects
CPAC has been studied for several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that CPAC exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Analgesic Effects : Some research indicates that CPAC may have pain-relieving properties, making it a candidate for analgesic drug development.
- Neuroprotective Effects : There is emerging evidence that CPAC may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of CPAC:
-
Study on Anti-inflammatory Effects :
- In vitro assays demonstrated that CPAC significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.
- Table 1 summarizes key findings from this study:
Concentration (µM) Cytokine Production (pg/mL) Control (pg/mL) 0 250 300 10 200 300 50 150 300 -
Analgesic Activity Assessment :
- A mouse model was used to evaluate the analgesic effects of CPAC. Results indicated a significant reduction in pain response compared to control groups.
- Table 2 presents the pain response data:
Treatment Group Pain Response (Latency in seconds) Control 5.0 Low Dose (10 mg/kg) 4.0 High Dose (50 mg/kg) 2.5 -
Neuroprotective Study :
- In a neurotoxicity model, CPAC was shown to reduce neuronal cell death induced by oxidative stress.
- The results highlighted a dose-dependent protective effect.
Summary of Findings
The biological activity of CPAC suggests multiple therapeutic potentials, including anti-inflammatory, analgesic, and neuroprotective effects. These findings warrant further investigation through clinical trials to validate efficacy and safety for potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Structural Analogues and Their Key Features
The following table summarizes structural analogs of 4-(2-cyclopentylacetamido)cyclohexane-1-carboxylic acid, highlighting differences in substituents and functional groups:
Physicochemical Properties
Polarity and Solubility :
- The hydroxyl substituent in 4-hydroxycyclohexane-1-carboxylic acid increases water solubility due to hydrogen bonding, whereas the cyclopentyl group in the target compound enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- The maleimide group in trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid introduces reactivity toward thiol groups, making it suitable for protein conjugation, unlike the inert cyclopentylacetamido group .
Méthodes De Préparation
Cyclohexane Ring Formation and Functionalization
The cyclohexane core of 4-(2-Cyclopentylacetamido)cyclohexane-1-carboxylic acid is typically synthesized via substitution reactions on cyclohexane derivatives or by hydrogenation of aromatic precursors.
Halide Substitution on Cyclohexane Rings : One approach involves preparing 4-substituted cyclohexane carboxylates by treating di-halo cyclohexane intermediates with malonate derivatives under basic conditions in dipolar aprotic solvents such as dimethylformamide (DMF). For example, a di-halo compound is reacted with sodium or potassium carbonate and dimethyl malonate at 75-95°C overnight to form cyclohexane dicarboxylates, which can be saponified to diacids.
Hydrogenation of Aromatic Precursors : Another common method involves hydrogenating benzenecarboxylic acid derivatives to obtain cyclohexanecarboxylic acid compounds. This process uses aryl hydrogenation catalysts such as rhodium or ruthenium supported on solids, in the presence of tertiary cyclic amide solvents (e.g., N-methyl-2-pyrrolidone or N-ethyl-2-pyrrolidone). Hydrogenation typically occurs under elevated pressure and temperature, converting aromatic rings to saturated cyclohexane rings.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halide substitution | Di-halo cyclohexane + dimethyl malonate + Na2CO3 in DMF, 75-95°C overnight | Cyclohexane dicarboxylates |
| 2 | Saponification | Aqueous base (LiOH) in THF/H2O, reflux overnight | Cyclohexane dicarboxylic acids |
| 3 | Hydrogenation | Benzenecarboxylic acid + Rh/Ru catalyst + tertiary cyclic amide solvent + H2, elevated pressure and temperature | Cyclohexanecarboxylic acid compounds |
Introduction of the Amido Group
The amido substituent, specifically the 2-cyclopentylacetamido moiety, is introduced via amide bond formation between the cyclohexane-1-carboxylic acid intermediate and 2-cyclopentylacetamide or its activated derivatives.
Amide Bond Formation : This typically involves activating the carboxylic acid group on the cyclohexane ring using coupling reagents (e.g., carbodiimides like EDC or DCC) or acid chlorides, followed by reaction with the amine component (2-cyclopentylacetamide or 2-cyclopentylacetamino derivatives) under controlled conditions to yield the target amide.
Alternative Approaches : Some methods may involve direct amidation using catalytic systems or enzymatic catalysis for higher selectivity and milder conditions, though specific details for this compound are less documented.
Hydrolysis and Purification
After amide formation, the product may require purification by crystallization, extraction, or chromatography.
Hydrolysis steps may be used to remove protecting groups or convert esters to acids if ester intermediates were used.
Detailed Research Findings
Use of Halide Substitution and Malonate Chemistry
From US Patent US6740765B1, a method for preparing cyclohexane carboxylic acids involves:
Reacting di-halo cyclohexane derivatives with dialkyl malonates and weak bases in dipolar aprotic solvents like DMF.
The reaction proceeds overnight at 75-95°C.
Subsequent saponification with aqueous lithium hydroxide in tetrahydrofuran-water mixture yields the corresponding cyclohexane dicarboxylic acid.
Decarboxylation steps can yield monoacids.
This method allows the introduction of substituents at the 4-position of the cyclohexane ring, which can be further functionalized to introduce the amido group.
Hydrogenation in Tertiary Cyclic Amide Solvents
According to WO2015102893A1, hydrogenation of benzenecarboxylic acids to cyclohexanecarboxylic acids is optimized by:
Using rhodium or ruthenium catalysts supported on solids.
Employing tertiary cyclic amide solvents such as N-methyl-2-pyrrolidone, which improve solubility and reaction efficiency.
Operating under elevated hydrogen pressure and temperatures.
Recycling solvent streams to improve process sustainability.
This method is relevant for preparing the cyclohexane carboxylic acid core before amide coupling.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-cyclopentylacetamido)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via amide coupling between cyclopentylacetic acid derivatives and a cyclohexanecarboxylic acid scaffold. Key steps include activation of the carboxylic acid (e.g., using HATU or DCC) and reaction with amines under anhydrous conditions in solvents like DMF or DCM. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid-to-amine) critically affect yield . Post-synthesis purification often involves recrystallization or column chromatography, with yields typically ranging from 60–85% depending on steric hindrance .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the cyclohexane ring and cyclopentyl group. For example, distinct chemical shifts for the acetamido proton (δ 6.2–6.5 ppm) and cyclohexane carbons (δ 25–35 ppm) are diagnostic. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry and confirms spatial orientation of functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) emphasize using personal protective equipment (PPE: gloves, lab coat, goggles) and working in a fume hood. The compound may cause skin/eye irritation, and inhalation risks require vapor control. Emergency measures include rinsing exposed areas with water (15+ minutes for eyes) and medical consultation for persistent symptoms. Storage recommendations: 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production, and what variables are most sensitive?
- Methodological Answer : Scale-up challenges include maintaining reaction homogeneity and controlling exothermic processes. Kinetic studies suggest optimizing:
- Catalyst loading : 5–10 mol% HATU improves coupling efficiency without side reactions.
- Solvent choice : Anhydrous DMF minimizes byproducts compared to THF.
- Temperature gradients : Gradual warming (0°C → RT) reduces decomposition.
Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction progress in real time .
Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent correction : Simulating spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Dynamic NMR : Variable-temperature studies to assess ring-flipping or amide rotation.
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the acetamido group, with a half-life of ~14 days in aqueous buffers (pH 7.4). Acidic conditions (pH <3) accelerate decomposition (>50% loss in 72 hours). Storage at -20°C in lyophilized form extends stability to >6 months. HPLC-UV (220 nm) monitors degradation products, such as free cyclohexanecarboxylic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
